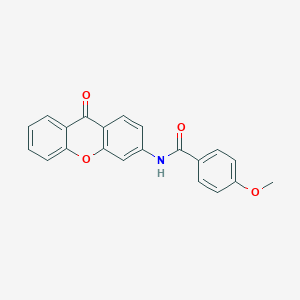
4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide” is a chemical compound that likely contains a xanthone core structure . Xanthones are organic compounds with diverse medical applications, including antioxidant and anti-inflammatory activities .
Molecular Structure Analysis
The molecular structure of “this compound” likely includes a xanthone scaffold . Xanthones are characterized by a unique 9H-xanthen-9-one scaffold .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity in Cancer Research
Research has demonstrated the significant potential of derivatives similar to 4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide in cancer treatment. Specifically, certain derivatives have shown high antiproliferative activity against various tumor cell lines, including breast cancer and neuroblastoma cell lines, highlighting their potential as lead compounds for anticancer drug development. Notably, compounds with xanthone benzenesulfonamide hybrid structures, closely related to this compound, are promising for new anticancer agent synthesis due to their structure-activity relationship findings (Motavallizadeh et al., 2014).
Development of Fluorescence Probes
The development of novel fluorescence probes for detecting reactive oxygen species (ROS) in biological and chemical applications is another area where related compounds have been utilized. Such probes, designed with the structural foundation akin to this compound, offer selective and reliable detection methods for highly reactive oxygen species, facilitating advanced research in oxidative stress and its biological implications (Setsukinai et al., 2003).
Synthesis of Scale Inhibitors
In industrial applications, derivatives have been synthesized for use as scale inhibitors, which are crucial for preventing mineral deposit formation in water systems. Research into fluorescent-tagged polyacrylate-based scale inhibitors, which share a structural resemblance, showcases the potential for monitoring and managing scale formation efficiently, combining practicality with advanced fluorescence techniques for easy detection (Popov et al., 2017).
Nematicidal Activity
Explorations into the nematicidal activity of novel compounds indicate that derivatives bearing structural similarities to this compound have shown promising results against harmful nematodes. This suggests potential agricultural applications in protecting crops from nematode damage, offering a new avenue for the development of more effective nematicides (Liu et al., 2022).
Corrosion Inhibition in Mild Steel
In the field of materials science, the theoretical and experimental synthesis of compounds, including those structurally related to this compound, has led to the development of inhibitors that protect mild steel against corrosion in acidic environments. Such research holds significant implications for the preservation of metal infrastructure and machinery, showcasing a multifaceted utility beyond biomedical applications (Arrousse et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methoxy-N-(9-oxoxanthen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-25-15-9-6-13(7-10-15)21(24)22-14-8-11-17-19(12-14)26-18-5-3-2-4-16(18)20(17)23/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKJJENWJGDWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methylphenyl)acetamide](/img/structure/B2966320.png)
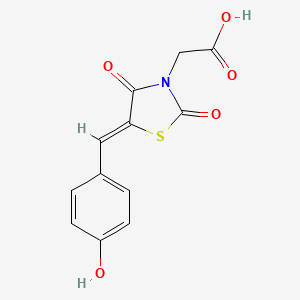
![N-(3,4-dimethoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2966322.png)
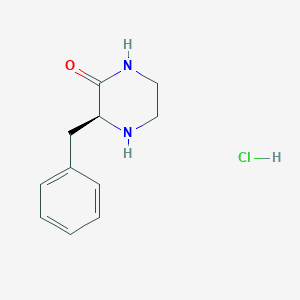
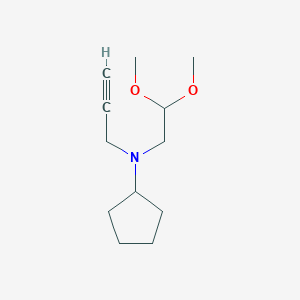

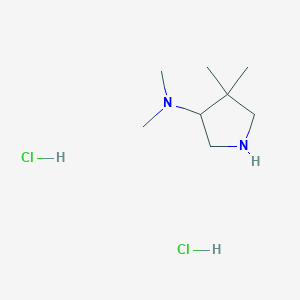
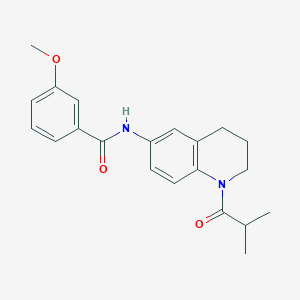
![N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide](/img/structure/B2966328.png)

![2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2966333.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2966340.png)

